molecular formula C10H6Cl2N2 B12639491 5,2'-Dichloro-2,4'-bipyridine CAS No. 942206-21-5

5,2'-Dichloro-2,4'-bipyridine

Cat. No.: B12639491
CAS No.: 942206-21-5
M. Wt: 225.07 g/mol
InChI Key: BKYODZNCPNKPOB-UHFFFAOYSA-N
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Description

5,2’-Dichloro-2,4’-bipyridine is a bipyridine derivative, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,2’-Dichloro-2,4’-bipyridine typically involves the halogenation of bipyridine precursors. One common method is the direct chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 5,2’-Dichloro-2,4’-bipyridine may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,2’-Dichloro-2,4’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to facilitate these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted bipyridines, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific redox reaction, potentially leading to different oxidation states or reduced forms of the compound.

Scientific Research Applications

5,2’-Dichloro-2,4’-bipyridine has several applications in scientific research:

    Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to coordinate with various metals.

    Pharmaceuticals: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.

    Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 5,2’-Dichloro-2,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and processes. The specific pathways and targets depend on the nature of the metal ion and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine isomer with distinct coordination properties.

    5,5’-Dibromo-2,2’-bipyridine: A brominated bipyridine derivative with unique reactivity.

Uniqueness

5,2’-Dichloro-2,4’-bipyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of chlorine atoms at the 5 and 2’ positions provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.

Properties

CAS No.

942206-21-5

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2-chloro-4-(5-chloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H6Cl2N2/c11-8-1-2-9(14-6-8)7-3-4-13-10(12)5-7/h1-6H

InChI Key

BKYODZNCPNKPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC(=NC=C2)Cl

Origin of Product

United States

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